Nervonic acid-D18

説明

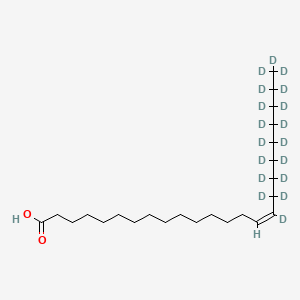

Nervonic acid-D18, also known as cis-tetracos-15-enoic acid, is a very-long-chain monounsaturated fatty acid. It is primarily found in the white matter of mammalian brains and plays a crucial role in brain development and the maintenance of neuronal biosynthesis. This compound is essential for the formation and repair of nerve fibers and the myelin sheath, which insulates nerve cells and enhances the speed of signal transmission .

特性

分子式 |

C24H46O2 |

|---|---|

分子量 |

384.7 g/mol |

IUPAC名 |

(Z)-16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-octadecadeuteriotetracos-15-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |

InChIキー |

GWHCXVQVJPWHRF-PDSVXLRASA-N |

異性体SMILES |

[2H]/C(=C/CCCCCCCCCCCCCC(=O)O)/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

正規SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O |

製品の起源 |

United States |

準備方法

Biosynthetic Preparation Methods

Plant-Based Biosynthesis and Genetic Engineering

Nervonic acid is naturally biosynthesized in certain plants through elongation of oleic acid (18:1 ω-9) via fatty acid elongation cycles in the endoplasmic reticulum (ER). The biosynthesis pathway includes:

- De novo fatty acid synthesis in plastids producing oleic acid.

- Fatty acid elongation (FAE) involving four core enzymes at the ER membrane:

- 3-ketoacyl-CoA synthase

- 3-ketoacyl-CoA reductase

- 3-hydroxyacyl-CoA dehydratase

- trans-2,3-enoyl-CoA reductase

Each elongation cycle adds two carbon units, converting oleic acid to nervonic acid after three cycles (C18 to C24 with one double bond at ω-9 position).

The synthesized nervonic acid is then incorporated into triacylglycerols (TAGs) for storage via the Kennedy pathway, involving key acyltransferases such as glycerol-phosphate acyltransferase, lysophosphatidic acid acyltransferase, and diacylglycerol acyltransferase.

Key Features of Plant Biosynthesis:

| Step | Enzymes/Components | Location | Function |

|---|---|---|---|

| De novo FA synthesis | Fatty acid synthase, malonyl-CoA/ACP transacylase | Plastids | Synthesis of oleic acid (18:1) |

| Fatty acid elongation (3 cycles) | KCS, KCR, HCD, ECR | ER membrane | Elongation of oleic acid to nervonic acid |

| TAG assembly | GPAT, LPAAT, DGAT | ER membrane | Incorporation of NA into storage lipids |

This biosynthetic approach is exploited in genetic engineering to enhance nervonic acid production in oilseed crops, aiming for nutraceutical and pharmaceutical applications.

Chemical Synthesis Methods

Multi-Step Chemical Synthesis from Erucic Acid

A patented chemical synthesis method (CN110015943A) describes a scalable preparation of nervonic acid starting from erucic acid (22:1), involving the following key steps:

| Step | Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Synthesis of ethyl erucate by esterification of erucic acid with ethanol | Mass ratio erucic acid: hexamethylene: ethanol: H2SO4 = 1:2-5:3-10:0.05-0.2; 65-100°C, 4-10 h, stirring | Ethyl erucate |

| 2 | Synthesis of mustard alcohol via reaction of ethyl erucate with red aluminum in petroleum ether | Room temperature, 4-10 h; followed by acidification with 2M HCl | Mustard alcohol |

| 3 | Synthesis of mustard bromine by bromination of mustard alcohol | Bromination conditions not fully detailed; bromine addition to mustard alcohol | Mustard bromine |

| 4 | Synthesis of mustard bromine docking dimethyl malonate | Reaction of mustard bromine with dimethyl malonate in methanol at 80°C for 5 h | Mustard bromine dimethyl malonate |

| 5 | Synthesis of nervonic acid methyl esters | Reaction of mustard bromine dimethyl malonate with sodium bromide and N,N-dimethylformamide at 170°C for 4 h | Nervonic acid methyl esters |

| 6 | Hydrolysis of methyl esters to free nervonic acid | Sodium hydroxide, ethanol, water at 70-100°C for 2-5 h; acidification to pH 3-4; extraction with ethyl acetate | Nervonic acid with >90% purity, ~53% yield |

This method boasts several advantages:

Analytical Confirmation

The identity and purity of synthesized nervonic acid and its intermediates are confirmed by liquid chromatography/mass spectrometry (LC/MS) using multiple reaction monitoring (MRM) modes, with characteristic mass-to-charge (m/z) transitions for nervonic acid (365.30 > 365.30) and related fatty acids.

Summary Table of Preparation Methods

化学反応の分析

Enzymatic Pathway

The key enzymes involved in the biosynthesis include:

-

Fatty Acid Synthase : Catalyzes the initial synthesis of fatty acids.

-

Fatty Acid Elongase : Responsible for elongating oleic acid to nervonic acid.

This pathway highlights the importance of various enzymes located in the endoplasmic reticulum membrane, which facilitate the conversion of shorter-chain fatty acids into longer-chain fatty acids like nervonic acid .

Chemical Reactions Involving Nervonic Acid-D18

This compound participates in several biochemical reactions, particularly in forming complex lipids such as sphingolipids. The following outlines its key reactions:

Formation of Sphingolipids

Nervonic acid can combine with sphingosines through an amide bond to form nervonyl sphingolipids, crucial components of myelinated nerve fibers. This reaction is vital for maintaining myelin integrity and proper neuronal function.

Interaction with Other Fatty Acids

Nervonic acid also interacts with other fatty acids during lipid metabolism:

-

Conversion to Other Fatty Acids : It can be metabolized into other very long-chain fatty acids (VLCFAs) through additional elongation or desaturation reactions.

Impact on Cellular Biochemistry

Research indicates that nervonic acid may influence cellular processes related to neurodegeneration and metabolic disorders such as adrenoleukodystrophy (ALD). Its accumulation can alter lipid profiles within cells, affecting their function and viability .

Key Research Findings

Recent studies have provided insights into the biochemical role of this compound:

Correlation Analysis

A study analyzing the correlation between nervonic acid levels and other fatty acids showed significant relationships that may indicate its role in cellular health:

| Analytes | C26:0 vs C24:1 | C26:0 vs C22:1 |

|---|---|---|

| Treatment | EA | NA |

| cALD Cells | -0.99 (Very strong negative correlation) | -0.59 (Moderate negative correlation) |

| AMN Cells | -0.93 (Very strong negative correlation) | -0.69 (Strong negative correlation) |

This data suggests that higher levels of nervonic acid might correlate with lower levels of certain VLCFAs, indicating its potential regulatory role in lipid metabolism .

科学的研究の応用

Neurogenesis and Nerve Regeneration

Nervonic acid has been identified as a promising candidate for promoting neurogenesis and nerve regeneration. A study demonstrated that nervonic acid isolated from Malania oleifera can enhance both neurogenesis and angiogenesis in vitro and in vivo. This dual action is crucial for effective wound healing, particularly in nerve injuries where simultaneous repair of nerve and blood vessels is needed . The mechanism involves the upregulation of nerve growth factor (NGF) and vascular endothelial growth factor (VEGF), which are essential for nerve and blood vessel formation, respectively.

Case Study: Wound Healing

In a rat model of wound healing, treatment with nervonic acid resulted in improved blood vessel formation and accelerated wound closure. Tissue staining revealed significant increases in markers associated with nerve and vascular regeneration, suggesting that nervonic acid could serve as a therapeutic agent for acute and chronic injuries .

Cognitive Function and Neurodegenerative Diseases

Recent research has linked elevated levels of nervonic acid to cognitive function improvement. In patients with Alzheimer's disease, higher concentrations of nervonic acid were found in brain tissues, correlating with cognitive impairment. This suggests that nervonic acid may play a role in the pathophysiology of neurodegenerative diseases .

Case Study: Alzheimer's Disease

A lipidomic analysis revealed that patients with Alzheimer's had significantly increased levels of nervonic acid compared to age-matched controls. This increase was associated with enhanced transcription of stearoyl-CoA desaturase (SCD), an enzyme crucial for the biosynthesis of monounsaturated fatty acids . These findings indicate that dietary supplementation with nervonic acid could potentially mitigate cognitive decline associated with aging and neurodegenerative diseases.

Role in Demyelinating Diseases

Nervonic acid is integral to the synthesis of sphingolipids, which are vital components of myelin sheaths surrounding nerve fibers. Deficiencies in nervonic acid have been implicated in demyelinating conditions such as multiple sclerosis and adrenoleukodystrophy (ALD). Studies suggest that dietary interventions rich in nervonic acid may help normalize sphingolipid profiles in affected individuals .

Case Study: Adrenoleukodystrophy

In patients with ALD, decreased levels of nervonic acid were observed alongside increased levels of very long-chain saturated fatty acids, indicating disrupted biosynthesis pathways. Supplementation with oils high in nervonic acid may help restore normal sphingolipid metabolism and improve myelination .

Metabolic Syndrome and Ovarian Health

Emerging research indicates that nervonic acid may influence metabolic health and reproductive function. A study on rodent models showed that high-fat diets altered fatty acid compositions, impacting ovarian function. The presence of nervonic acid was linked to inflammation within ovarian tissues, suggesting its role as a metabolite associated with metabolic syndrome .

Case Study: Ovarian Function

Investigations into the effects of nervonic acid on ovarian granulosa cells revealed its potential to induce inflammation. This highlights the need for further research into how dietary intake of nervonic acid could influence reproductive health in humans .

Nutritional Supplementation

Given its beneficial properties, there is growing interest in incorporating nervonic acid into dietary supplements aimed at enhancing neurological health. Its presence in certain plant oils makes it a viable candidate for functional foods designed to support brain health and cognitive function.

作用機序

Nervonic acid-D18 exerts its effects by incorporating into the myelin sheath of nerve fibers, enhancing the repair and regeneration of damaged nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for maintaining the integrity and function of the nervous system .

類似化合物との比較

Oleic Acid (C181): A monounsaturated fatty acid that serves as a precursor for nervonic acid-D18.

Palmitoleic Acid (C161): Another monounsaturated fatty acid with similar properties but shorter chain length.

Docosahexaenoic Acid (C226): A polyunsaturated fatty acid important for brain health but with a different structure and function

Uniqueness: this compound is unique due to its very-long-chain structure and its specific role in the formation and maintenance of the myelin sheath. Unlike other fatty acids, it is predominantly found in the white matter of the brain and is essential for neurological health .

Q & A

Basic: What analytical methods are recommended for detecting and quantifying Nervonic Acid-D18 in biological samples?

Answer:

this compound, a deuterated isotopologue of nervonic acid, requires highly sensitive analytical techniques due to its low natural abundance and potential overlap with endogenous nervonic acid. Liquid chromatography–time-of-flight mass spectrometry (LC-TOFMS) and gas chromatography–TOFMS (GC-TOFMS) are widely used. GC-TOFMS offers superior sensitivity for nervonic acid detection, particularly when concentrations are near the lower limit of quantification (LLOQ), as demonstrated in plasma metabolome studies where GC-TOFMS resolved nervonic acid levels in all samples, unlike LC-TOFMS, which failed in 50% of cases . For isotopic differentiation (e.g., distinguishing D18 from endogenous nervonic acid), tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) is advised to isolate specific fragmentation patterns. Calibration curves using deuterated internal standards (e.g., C24:1 ceramide-d18 derivatives) are critical for quantification accuracy .

Basic: What is the biological significance of nervonic acid in neurological research, and how does its deuterated form (D18) enhance experimental design?

Answer:

Nervonic acid (C24:1 cis-15) is a key component of sphingolipids in myelin sheaths and neuronal membranes, with implications in neurodevelopmental disorders and neurodegenerative diseases. The deuterated form (D18) serves as a stable isotope tracer for metabolic flux studies, enabling precise tracking of lipid biosynthesis and turnover in vivo. For example, in studies on major depressive disorder (MDD), deuterated nervonic acid can elucidate perturbations in lipid metabolism pathways by integrating with GC-TOFMS data to distinguish dietary vs. de novo synthesized pools .

Advanced: How can metabolic engineering strategies optimize de novo synthesis of nervonic acid derivatives like D18 in microbial systems?

Answer:

De novo synthesis in Yarrowia lipolytica involves heterologous expression of elongases (e.g., ELOVL1) and desaturases (e.g., FADS3) to extend fatty acid chains and introduce cis-15 double bonds. For deuterated derivatives like D18, isotopic labeling requires optimization of media with deuterated carbon sources (e.g., D₂O or deuterated glucose) during fermentation. A multi-stage strategy is recommended:

Pathway Construction : Express codon-optimized elongases/desaturases under inducible promoters.

Deuteration : Supplement with colleseed oil (a cost-effective auxiliary carbon source) to enhance acetyl-CoA precursor availability .

Fermentation : Use pH-stat fed-batch fermentation to maintain deuterium incorporation efficiency.

Purification : Couple solvent extraction with silver-ion chromatography to isolate D18 from non-deuterated analogs .

Example Yield: Engineered strains achieved 185 mg/L nervonic acid in colleseed oil-supplemented media, suggesting scalability for D18 production .

Advanced: How should researchers address contradictory findings in nervonic acid levels across clinical studies (e.g., elevated in MDD vs. no change in schizophrenia)?

Answer:

Contradictions often arise from methodological variability:

- Sample Preparation : Plasma nervonic acid is highly sensitive to lipid extraction protocols. Folch’s method (chloroform:methanol 2:1) is recommended to avoid losses .

- Confounding Factors : Use ANCOVA to adjust for age, sex, and medication effects. For example, MDD studies showed nervonic acid elevation remained significant (P=0.009) after covariate adjustment .

- Detection Limits : GC-TOFMS should replace LC-TOFMS in low-abundance cohorts to mitigate false negatives.

- Cross-Validation : Replicate findings in independent cohorts with matched demographics and medication profiles.

Advanced: What are the challenges in isolating this compound from complex biological matrices, and how can they be mitigated?

Answer:

Key challenges include:

- Matrix Effects : Plasma phospholipids co-elute with nervonic acid. Solid-phase extraction (SPE) using C18 cartridges reduces interference.

- Isotopic Purity : Deuterated D18 may contaminate non-deuterated pools. Use high-resolution MS (HRMS) with a mass accuracy <5 ppm to distinguish isotopic peaks .

- Oxidation : Nervonic acid is prone to auto-oxidation. Add 0.01% butylated hydroxytoluene (BHT) during extraction and store samples at <-80°C .

Advanced: How can isotopic tracer studies using this compound advance understanding of sphingolipid metabolism in neurodegenerative models?

Answer:

Deuterium labeling enables pulse-chase experiments to quantify:

Turnover Rates : Track D18 incorporation into ceramides (e.g., C24:1 ceramide-d18) using SRM transitions (m/z 648.6→264.3 for D18 ceramide) .

Compartmentalization : Combine with subcellular fractionation to assess myelin vs. neuronal membrane synthesis.

Pathway Flux : Apply kinetic modeling (e.g., isotopomer spectral analysis) to estimate rates of elongation, desaturation, and β-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。